



# Application Notes: Inducing CTL Responses in Mice with LLO (91-99)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | LLO (91-99) |           |  |  |  |
| Cat. No.:            | B13914996   | Get Quote |  |  |  |

### Introduction

Listeriolysin O (LLO) is a critical virulence factor secreted by the intracellular bacterium Listeria monocytogenes. The peptide fragment spanning amino acids 91-99 of LLO (sequence: GYKDGNEYI) is an immunodominant, H2-Kd-restricted epitope in BALB/c mice.[1] When processed by antigen-presenting cells (APCs), this peptide is loaded onto Major Histocompatibility Complex (MHC) Class I molecules and presented to CD8+ T cells.[2][3] This presentation stimulates a robust cytotoxic T lymphocyte (CTL) response, which is crucial for clearing Listeria-infected cells.[2] The potent immunogenicity of **LLO (91-99)** has led to its widespread use as a model antigen in immunology and as a candidate for vaccine development against both infectious diseases and cancer.[4][5]

These notes provide an overview of the methodologies and expected outcomes when using the **LLO (91-99)** peptide to elicit CTL responses in murine models.

# Data Presentation: Efficacy of LLO (91-99) Immunization Strategies

The following tables summarize quantitative data from various studies, highlighting the effectiveness of different **LLO (91-99)** delivery methods in inducing CTL responses and protective immunity.

Table 1: CTL Frequency and Function



| Immunizati<br>on Strategy                       | Mouse<br>Strain | Assay                         | LLO (91-99)<br>Specific<br>CD8+ T Cell<br>Response                                      | Key<br>Cytokine(s)                                       | Reference |
|-------------------------------------------------|-----------------|-------------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------------|-----------|
| LLO (91-99) Pulsed Dendritic Cells (DCs)        | C57BL/6         | Intraperitonea<br>I Injection | 94% protection rate against L. monocytogen es infection.                                | IFN-γ                                                    | [2]       |
| LPS-<br>activated,<br>LLO (91-99)<br>Pulsed DCs | BALB/c          | Intratracheal<br>Injection    | Significantly increased frequency of tetramer+ CD8+ T cells in mediastinal lymph nodes. | High IFN-y<br>production.                                | [6]       |
| DC-GNP-LLO<br>(91-99)<br>Vaccine                | Not Specified   | In Vitro<br>Stimulation       | 3.42% of<br>CD8+ T cells<br>were LLO-<br>specific and<br>IFN-y+.                        | High levels of<br>MCP-1, TNF-<br>α, IFN-γ, and<br>IL-12. | [7]       |
| LLO (91-99)<br>Minigene-<br>transduced<br>DCs   | BALB/c          | Intravenous<br>Injection      | Effective lysis of peptide-<br>pulsed target cells.                                     | High IFN-y production.                                   | [8]       |
| L.<br>monocytogen<br>es Infection               | BALB/c          | Intravenous<br>Infection      | 1.2-1.5% of<br>splenic CD8+<br>T cells at day<br>7 (peak<br>response).                  | Not Specified                                            | [9]       |

Table 2: Protective Immunity Following Challenge



| Immunization<br>Strategy                    | Mouse Strain  | Challenge                    | Outcome                                                               | Reference |
|---------------------------------------------|---------------|------------------------------|-----------------------------------------------------------------------|-----------|
| LLO (91-99)<br>Loaded DCs                   | C57BL/6       | L.<br>monocytogenes          | 94% protection<br>rate; reduced<br>liver<br>granulomatous<br>lesions. | [2]       |
| LPS-activated,<br>LLO (91-99)<br>Pulsed DCs | BALB/c        | Respiratory L. monocytogenes | Protected mice against lethal infection.                              | [6]       |
| LLO (91-99)<br>Minigene-<br>transduced DCs  | BALB/c        | L.<br>monocytogenes          | 1-log fewer CFU in spleens compared to minigene DNA vaccine.          | [8]       |
| DC-GNP-LLO<br>(91-99) Vaccine               | Not Specified | L.<br>monocytogenes          | High levels of protection, correlated with IL-12 production.          | [7]       |

## **Visualizations: Pathways and Workflows**

The following diagrams illustrate the key biological pathway and a general experimental workflow for using **LLO (91-99)** to generate a CTL response.





Click to download full resolution via product page

Caption: MHC Class I presentation pathway for LLO (91-99) epitope.



Click to download full resolution via product page

Caption: General experimental workflow for LLO (91-99) immunization in mice.



### **Experimental Protocols**

# Protocol 1: Preparation and Immunization with LLO (91-99) Peptide-Pulsed Dendritic Cells (DCs)

This protocol is adapted from methodologies used for generating DC-based vaccines.[6][8]

### Materials:

- Bone marrow from BALB/c mice
- Recombinant murine GM-CSF and IL-4
- RPMI 1640 medium with 10% FBS, L-glutamine, and antibiotics
- LLO (91-99) peptide (GYKDGNEYI)
- Lipopolysaccharide (LPS) (optional, for DC maturation)
- Phosphate-buffered saline (PBS)
- 6-well and 96-well culture plates

### Procedure:

- DC Generation:
  - Harvest bone marrow from the femurs and tibias of BALB/c mice.
  - Culture bone marrow cells in RPMI 1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
  - On day 3, replace the culture medium with fresh medium containing cytokines.
  - o On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
- · DC Pulsing and Maturation:
  - Resuspend the immature DCs at a concentration of 2 x 106 cells/mL in RPMI 1640.[8]



- Add **LLO (91-99)** peptide to a final concentration of 5 μM.[8]
- Incubate for 2 hours at room temperature or 4 hours at 37°C with gentle mixing.[8]
- (Optional) For enhanced immunogenicity, add LPS to a final concentration of 1 μg/mL during the last 4-6 hours of incubation to mature the DCs.[6]
- Wash the peptide-pulsed DCs three times with sterile PBS to remove excess peptide.
- Immunization:
  - Resuspend the final washed DC pellet in sterile PBS.
  - Inject 5 x 105 peptide-pulsed DCs per mouse via the intraperitoneal (i.p.) or intravenous
     (i.v.) route.[2]
  - A booster immunization can be given 7-14 days after the primary immunization, if required.

# Protocol 2: Assessment of LLO (91-99)-Specific CTLs by ELISpot Assay

This protocol outlines the measurement of IFN-y secreting cells, a key indicator of a Th1-type CTL response.[10][11]

### Materials:

- 96-well ELISpot plates (e.g., PVDF-membrane)
- Anti-mouse IFN-y capture antibody
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (or HRP)
- Substrate for AP (BCIP/NBT) or HRP (AEC)
- Spleens from immunized and control mice
- LLO (91-99) peptide



- RPMI 1640 medium with 10% FBS
- ACK lysis buffer (for red blood cell lysis)

#### Procedure:

- Plate Coating:
  - Coat a 96-well ELISpot plate with anti-mouse IFN-y capture antibody overnight at 4°C.
  - Wash the plate with sterile PBS and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.
- Cell Preparation:
  - Harvest spleens from immunized mice 7-10 days post-final immunization.
  - Prepare single-cell suspensions by mechanical disruption.
  - Lyse red blood cells using ACK lysis buffer and wash the remaining splenocytes with RPMI medium.
  - Count viable cells and resuspend to a concentration of 5 x 106 cells/mL.
- Cell Stimulation:
  - $\circ~$  Add 100  $\mu L$  of the splenocyte suspension (5 x 105 cells) to each well of the coated ELISpot plate.
  - $\circ$  Add **LLO (91-99)** peptide to the appropriate wells at a final concentration of 1-10  $\mu$ M for stimulation.
  - Include negative control wells (splenocytes with no peptide) and positive control wells (splenocytes with a mitogen like Concanavalin A).
  - Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[11]
- Detection and Development:



- Wash the plates thoroughly with PBS containing 0.05% Tween 20 (PBS-T).
- Add the biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room temperature.
- Wash plates with PBS-T.
- Add streptavidin-AP (or -HRP) conjugate and incubate for 1 hour at room temperature.
- Wash plates and add the colorimetric substrate.
- Stop the reaction by washing with water once spots have developed.
- Air dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-y secreting cell.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity | PLOS One [journals.plos.org]
- 4. oncotarget.com [oncotarget.com]
- 5. LLO (91-99), Listeria monocytogenes Listeriolysin O 1 mg [anaspec.com]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Evolution of a Complex T Cell Receptor Repertoire during Primary and Recall Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]



- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application Notes: Inducing CTL Responses in Mice with LLO (91-99)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13914996#using-llo-91-99-to-induce-ctl-responses-in-mice]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com